molecular formula C9H12O3 B13603292 rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]aceticacid

rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]aceticacid

Cat. No.: B13603292
M. Wt: 168.19 g/mol
InChI Key: MHONEYJIHNNHMS-ACZMJKKPSA-N
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Description

rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid: is a bicyclic compound with a unique structure that includes a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid typically involves the use of bicyclic ketones as starting materials. One common method involves the oxidation of bicyclo[2.2.1]heptane derivatives under controlled conditions to introduce the ketone functionality. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the ketone group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature conditions.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bicyclic structure may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • rac-(1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
  • rac-(1R,2R,4R)-5-oxobicyclo[2.2.1]heptane-2-carboxylic acid
  • rac-2-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]acetic acid

Comparison: rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetic acid is unique due to its specific ketone placement and the resulting chemical reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-[(1S,2S,4S)-6-oxo-2-bicyclo[2.2.1]heptanyl]acetic acid

InChI

InChI=1S/C9H12O3/c10-8-3-5-1-6(4-9(11)12)7(8)2-5/h5-7H,1-4H2,(H,11,12)/t5-,6-,7-/m0/s1

InChI Key

MHONEYJIHNNHMS-ACZMJKKPSA-N

Isomeric SMILES

C1[C@H]2C[C@@H]([C@@H]1CC(=O)O)C(=O)C2

Canonical SMILES

C1C2CC(C1CC(=O)O)C(=O)C2

Origin of Product

United States

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